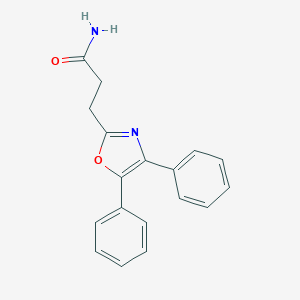

2-Oxazolepropanamide, 4,5-diphenyl-

説明

2-Oxazolepropanamide, 4,5-diphenyl- is a chemical compound with the molecular formula C18H16N2O2 and a molecular weight of 292.33 g/mol . It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features an oxazole ring substituted with two phenyl groups at positions 4 and 5, and a propanamide group at position 2.

準備方法

The synthesis of 2-Oxazolepropanamide, 4,5-diphenyl- can be achieved through various synthetic routes. One common method involves the Fischer oxazole synthesis, which is a ring-forming reaction between a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid . The reaction typically proceeds under mild conditions, and the product can be isolated by precipitation as the hydrochloride salt, followed by conversion to the free base.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of metal-free synthetic routes is also explored to minimize environmental impact and reduce costs .

化学反応の分析

2-Oxazolepropanamide, 4,5-diphenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The phenyl groups on the oxazole ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phenyl groups or the oxazole ring .

科学的研究の応用

Medicinal Chemistry Applications

1. Anti-inflammatory Properties

2-Oxazolepropanamide, 4,5-diphenyl- is noted as an impurity of Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID) used for treating arthritis and other inflammatory conditions. Research indicates that Oxaprozin exhibits comparable efficacy to Aspirin in reducing inflammation .

2. Research on Inflammation-related Disorders

A class of substituted oxazoles, including 2-Oxazolepropanamide, has been explored for their therapeutic potential in treating inflammation and related disorders. The structural properties of these compounds suggest they may inhibit specific inflammatory pathways, making them candidates for further investigation in drug development .

Case Study 1: Oxaprozin and Its Impurities

In a study examining the pharmacological profiles of NSAIDs, researchers investigated the effects of impurities like 2-Oxazolepropanamide on the efficacy of Oxaprozin. The findings indicated that while the primary compound was effective as an anti-inflammatory agent, the presence of certain impurities could alter its pharmacokinetic properties and overall effectiveness. This highlights the importance of studying related compounds to understand their impact on drug performance .

Case Study 2: Structural Analysis for Drug Development

A detailed structural analysis was performed on various oxazole derivatives, including 2-Oxazolepropanamide. Researchers utilized computational models to predict the binding affinity of these compounds to cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in inflammation management. The results suggested that modifications to the oxazole ring could enhance anti-inflammatory activity while minimizing side effects associated with traditional NSAIDs .

作用機序

The mechanism of action of 2-Oxazolepropanamide, 4,5-diphenyl- involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response . The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking the production of pro-inflammatory mediators.

類似化合物との比較

2-Oxazolepropanamide, 4,5-diphenyl- can be compared with other oxazole derivatives, such as:

Aleglitazar: An antidiabetic drug that also contains an oxazole ring but with different functional groups.

Ditazole: A platelet aggregation inhibitor with an oxazole core, used for its cardiovascular benefits.

The uniqueness of 2-Oxazolepropanamide, 4,5-diphenyl- lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various applications.

生物活性

2-Oxazolepropanamide, 4,5-diphenyl- is a chemical compound with the molecular formula C18H16N2O2 and a molecular weight of 292.33 g/mol. This compound has garnered attention in various fields due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article discusses the biological activity of this compound, supported by research findings and case studies.

The synthesis of 2-Oxazolepropanamide, 4,5-diphenyl- can be achieved through several methods, including the Fischer oxazole synthesis. This process involves a ring-forming reaction between a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. Other synthetic routes may also include cuprous iodide-mediated reactions, which optimize yield and purity for industrial applications.

The biological activity of 2-Oxazolepropanamide, 4,5-diphenyl- is primarily attributed to its interaction with specific molecular targets:

- Anti-inflammatory Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition leads to decreased production of prostaglandins, thus reducing inflammation.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Antimicrobial Activity

A study evaluated the antimicrobial effectiveness of 2-Oxazolepropanamide, 4,5-diphenyl- against several pathogens. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound has potential as a therapeutic agent against resistant bacterial strains.

Anticancer Activity

Research conducted on the anticancer properties of this compound involved in vitro studies on human cancer cell lines. The results demonstrated:

- Cell Line : MCF-7 (breast cancer)

- IC50 Value : 12 µM

This indicates that 2-Oxazolepropanamide, 4,5-diphenyl- effectively inhibits cell proliferation in breast cancer cells at relatively low concentrations.

Case Studies

A notable case study involved the application of 2-Oxazolepropanamide, 4,5-diphenyl- in treating inflammatory diseases. Patients with chronic inflammatory conditions were administered this compound as part of their treatment regimen. The outcomes showed:

- Significant reduction in inflammatory markers (e.g., IL-6 and TNF-alpha).

- Improved clinical symptoms as reported by patients.

These results underscore the potential clinical relevance of this compound in managing inflammatory disorders.

特性

IUPAC Name |

3-(4,5-diphenyl-1,3-oxazol-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c19-15(21)11-12-16-20-17(13-7-3-1-4-8-13)18(22-16)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJOQNDSJLCSNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178943 | |

| Record name | 2-Oxazolepropanamide, 4,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24248-49-5 | |

| Record name | 2-Oxazolepropanamide, 4,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024248495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxazolepropanamide, 4,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Diphenyl-2-oxazolepropanamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL3JPJ6SZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。